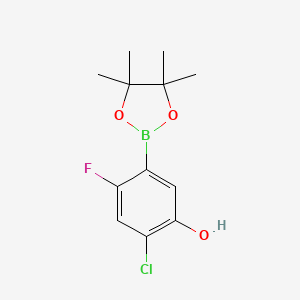

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester-functionalized phenol derivative with a halogen-substituted aromatic ring. The compound features a chloro group at position 2, a fluoro group at position 4, and a pinacol boronic ester moiety at position 3. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals . The presence of both electron-withdrawing halogens (Cl and F) and the boronic ester group influences its reactivity and physical properties, distinguishing it from related compounds.

Properties

IUPAC Name |

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDESJLFMWPMJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682338 | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-20-9 | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoro-5-hydroxyphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

Miyaura borylation, a palladium-catalyzed process, enables direct conversion of aryl halides to boronic esters. For 2-chloro-4-fluoro-5-(pinacolboron)phenol, the reaction begins with 5-bromo-2-chloro-4-fluorophenol as the substrate. Bis(pinacolato)diboron (Bpin) serves as the boron source, while Pd(dppf)Cl·CHCl (4 mol%) and potassium acetate (KOAc, 3 equiv) facilitate oxidative addition and transmetallation in 1,4-dioxane at 90°C.

Key Steps:

-

Oxidative Addition: Pd inserts into the C–Br bond of the substrate.

-

Transmetallation: Bpin transfers a boron moiety to the palladium center.

-

Reductive Elimination: The Pd–B bond cleaves, yielding the boronic ester and regenerating Pd.

The free phenol group remains intact under mildly basic conditions, negating the need for protection.

Optimized Procedure

Materials:

-

5-Bromo-2-chloro-4-fluorophenol (1.0 equiv, 1.0 mmol)

-

Bis(pinacolato)diboron (1.1 equiv, 1.1 mmol)

-

Pd(dppf)Cl·CHCl (4 mol%)

-

KOAc (3.0 equiv, 3.0 mmol)

-

1,4-Dioxane (10 mL, 0.1 M)

Procedure:

-

Combine substrate, Bpin, Pd catalyst, and KOAc in degassed dioxane.

-

Heat at 90°C under N for 24 h.

-

Cool, filter through silica gel, and concentrate under reduced pressure.

-

Purify by column chromatography (0–10% ethyl acetate/petroleum ether) to isolate the product as a white solid (74% yield).

Table 1: Reaction Optimization for Miyaura Borylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(dppf)Cl | 74 |

| Base | KOAc | 74 |

| Solvent | 1,4-Dioxane | 74 |

| Temperature (°C) | 90 | 74 |

Suzuki-Miyaura Cross-Coupling

Boronic Acid Precursor Strategy

An alternative route involves coupling 2-chloro-4-fluoro-5-hydroxyphenylboronic acid with pinacol. However, boronic acids are prone to protodeboronation, necessitating in situ protection. The Royal Society of Chemistry’s protocol for analogous compounds employs N-methyliminodiacetic acid (MIDA) esters to stabilize boronic acids during coupling.

Procedure Overview:

-

Prepare 2-chloro-4-fluoro-5-hydroxyphenylboronic acid MIDA ester via refluxing the boronic acid with MIDA in DMF.

-

Cross-couple the MIDA ester with a pinacol boronic ester under Pd catalysis.

-

Oxidize the intermediate with HO to regenerate the phenol group.

Challenges:

-

Deprotection Efficiency: HO oxidation at 0°C achieves >90% conversion but requires careful quenching with sodium metabisulfite to prevent overoxidation.

Characterization and Analytical Data

Spectroscopic Identification

H NMR (400 MHz, DMSO-d):

IR (cm):

HRMS (ESI):

Table 2: Comparative Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.51 g/mol | PubChem |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O | PubChem |

| Melting Point | Not reported | – |

Challenges and Mitigation Strategies

Side Reactions

Purification Considerations

-

Column Chromatography: Silica gel with ethyl acetate/petroleum ether gradients resolves boronic esters from unreacted Bpin and phenolic byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Such as palladium acetate or palladium chloride.

Bases: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Typical solvents used are tetrahydrofuran (THF), dimethylformamide (DMF), and toluene

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Employed in the development of advanced materials, such as polymers and electronic materials.

Biological Studies: Utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The primary mechanism by which 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenolic Boronic Esters

a. 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1256360-32-3)

- Structural Differences : Replaces the fluoro group at position 4 with a second chlorine.

- Physical Properties : Predicted density of 1.28 g/cm³ and boiling point of 379.2°C, slightly higher than the target compound due to increased molecular weight .

b. 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structural Differences : Fluoro and chloro groups are at positions 6 and 2, respectively, altering steric and electronic effects.

- Reactivity : The meta-fluoro substitution may reduce ortho-directing effects during cross-coupling compared to the target compound’s para-fluoro group .

c. 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1612184-06-1)

- Structural Differences : Adjacent chloro groups at positions 2 and 3 create steric hindrance near the boronic ester.

- Applications: Limited utility in couplings requiring unhindered boronates but useful in synthesizing ortho-substituted biaryls .

Positional Isomers of Boronic Ester-Substituted Phenols

a. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 214360-76-6)

- Structural Differences : Boronic ester at position 3 instead of 4.

- Physical Properties : Lower melting point (96.5–98.2°C) compared to the target compound due to reduced symmetry .

b. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3)

- Applications : Simpler structure makes it a generic coupling partner, but lacks the halogen-directed regioselectivity of the target compound .

Heterocyclic and Functionalized Analogs

a. 2-Chloro-4-isopropylamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structural Differences: Pyridine core replaces the benzene ring; isopropylamino group at position 4.

- Synthesis : Optimized via Miyaura borylation with Pd(OAc)₂/PPh₃, achieving 80.9% yield .

- Applications: Used in kinase inhibitor synthesis, leveraging the amino group for hydrogen bonding .

b. tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (CAS: 1150561-59-3)

- Structural Differences: Siloxy-protected phenol.

- Utility : The tert-butyldimethylsilyl (TBDMS) group enhances stability during multi-step syntheses .

Comparative Data Table

Biological Activity

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boron-based reagents under controlled conditions. The presence of the dioxaborolane moiety enhances the compound's reactivity and potential for biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

-

Table 1: Anticancer Activity Comparison

Compound IC50 (µM) Cell Line CA-4 1.0 Various Compound A (similar structure) 0.56 A549 Compound B (similar structure) 0.229 MDA-MB-435

Studies have shown that derivatives of phenolic compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values significantly lower than those of established anticancer agents like Combretastatin A4 (CA-4), indicating enhanced potency against various cancer types .

The proposed mechanism for the anticancer activity includes:

- Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics by binding to tubulin.

- Induction of Apoptosis : Increased caspase activation has been observed in treated cells, suggesting that the compound triggers programmed cell death pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Phenolic Compounds : A study demonstrated that phenolic derivatives showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Evaluation in Animal Models : In vivo studies using animal models have shown that similar compounds can reduce tumor growth significantly compared to controls. These findings highlight the potential for clinical applications in oncology .

Q & A

Basic: What are the common synthetic routes for preparing this boronate ester?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation , where a halogenated phenol precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Halogenated Precursor : Start with 2-chloro-4-fluoro-5-bromophenol or analogous aryl halides.

- Catalytic System : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in anhydrous THF or dioxane .

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to isolate the boronate ester.

- Characterization : Confirm structure via H/C NMR and HRMS, comparing boron-fluorine coupling patterns to literature (e.g., J ~25–30 Hz) .

Basic: How is purity and structural integrity verified?

Methodological Answer:

- Analytical Techniques :

- Contaminant Screening : Test for residual palladium (ICP-MS) and pinacol byproducts (GC-MS) .

Advanced: How to optimize Suzuki-Miyaura cross-coupling with low yields?

Methodological Answer:

Troubleshooting : Monitor boronate stability via B NMR if decomposition is suspected .

Advanced: How to resolve NMR discrepancies (e.g., unexpected peaks)?

Methodological Answer:

- Common Issues :

- Mitigation : Repurify via preparative TLC (CH₂Cl₂/MeOH 9:1) and reanalyze under dry conditions .

Basic: What storage conditions ensure stability?

Methodological Answer:

Advanced: Designing a kinetic study for hydrolytic stability

Methodological Answer:

- Experimental Design :

- Buffer Preparation : pH 2–12 (HCl/NaOH or phosphate buffers).

- Kinetic Sampling : Withdraw aliquots at t = 0, 1, 3, 6, 12, 24h; quench with NH₄OAc.

- Analysis : Quantify intact compound via HPLC (λ = 254 nm).

- Modeling : Fit data to first-order kinetics; calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.